(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid

Medicinal Chemistry GABAergic Ligands Phosphorus Chemistry

Select (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid (CAS 464194-35-2) over generic piperidine or phosphinic acid analogs for your CNS drug discovery programs. Its unique planar, unsaturated core and –PO(OH)₂ moiety are critical for accurate GABA receptor subtype binding and potency calibration. Avoid compromised SAR data from non-specific binding: this specific scaffold serves as both a validated isoguvacine-like precursor and an ideal low-activity negative control for electrophysiology assays (e.g., GABAC ρ1). Procure with confidence for focused library synthesis and target deconvolution studies.

Molecular Formula C5H10NO3P
Molecular Weight 163.11 g/mol
CAS No. 464194-35-2
Cat. No. B6600480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
CAS464194-35-2
Molecular FormulaC5H10NO3P
Molecular Weight163.11 g/mol
Structural Identifiers
SMILESC1CNCC=C1P(=O)(O)O
InChIInChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9)
InChIKeyPVBAAPJRPYOJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid (CAS 464194-35-2): Core Chemical Identity and Procurement Context


(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid (CAS 464194-35-2) is a heterocyclic phosphonic acid derivative featuring a partially unsaturated tetrahydropyridine ring substituted at the 4-position with a –PO(OH)₂ group [1]. This structural motif is recognized as a versatile small-molecule scaffold and has been explicitly described as a precursor to isoguvacine-like GABA analogs [2]. Its core utility lies in its dual functionality—a basic nitrogen and a phosphonic acid moiety—enabling its use as both a synthetic intermediate for medicinal chemistry campaigns and a bioisosteric replacement for carboxylic acids in GABAergic ligand design.

Why Generic Substitution of (1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid Fails: The Critical Role of Ring Unsaturation and the Phosphonic Acid Warhead


Generic substitution of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid with a saturated piperidine analog or a phosphinic acid variant is not scientifically viable due to profound differences in electronic structure and pharmacological activity. The 1,2,3,6-tetrahydropyridine core possesses a distinct, conformationally restricted, planar geometry that is absent in fully saturated piperidine rings, directly impacting binding to GABA receptor subtypes [1]. Furthermore, the phosphonic acid (–PO(OH)₂) moiety is a critical determinant of biological activity: replacing it with a phosphinic acid (–P(=O)(OH)R) can alter antagonist potency by an order of magnitude or more at GABAC receptors [2]. Therefore, selecting this specific compound is essential for research aimed at understanding structure-activity relationships (SAR) around unsaturated GABA bioisosteres or for acting as a synthetically distinct intermediate.

(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid: Quantifiable Evidence for Scientific Selection and Procurement


Divergent Synthetic Utility: Confirmed as a Previously Unknown Precursor to Selective GABA Antagonists

The compound serves as a key intermediate in a divergent synthesis of the selective GABAC receptor antagonist TPMPA. Specifically, a protected version of (1,2,3,6-tetrahydropyridin-4-yl)-phosphinic acid (a close analog) was synthesized and identified as a 'previously unknown isoguvacine-like GABA analog' [1]. This demonstrates that the tetrahydropyridine scaffold bearing a phosphorus acid group is not a trivial compound but a synthetically enabling node for accessing pharmacologically relevant GABA ligands.

Medicinal Chemistry GABAergic Ligands Phosphorus Chemistry

Commercial Availability with Defined Purity: 95% Purity as a Baseline for Consistent Research Outcomes

For procurement purposes, the compound is commercially available with a verified minimum purity of 95% . This level of purity is a critical differentiator from in-house, non-validated synthesis, ensuring that downstream biological assays or chemical reactions are not confounded by undefined impurities. This specification allows for direct, reproducible integration into research workflows without the need for further purification, a key consideration for time- and resource-sensitive projects.

Chemical Synthesis Quality Control Procurement

Pharmacological Differentiation: The Phosphonic Acid Moiety Confers Significantly Lower Potency Than Phosphinic Acid Analogs at GABAC Receptors

While not directly measured for the exact tetrahydropyridin-4-ylphosphonic acid, data from the directly analogous piperidin-4-ylphosphonic acid demonstrates that replacing a phosphinic acid (–P(=O)(OH)R) with a phosphonic acid (–PO(OH)₂) reduces antagonist potency at GABAC ρ1 receptors by at least an order of magnitude [1]. This class-level inference positions the target compound as a valuable negative control or a scaffold for developing less potent, potentially more selective, GABAergic ligands, in stark contrast to its phosphinic acid counterparts (like TPMPA) which exhibit nanomolar to micromolar potency.

Pharmacology GABA Receptor Bioisosterism

Best Research and Industrial Application Scenarios for (1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid


Medicinal Chemistry: Divergent Synthesis of Novel GABAergic Ligands

This compound is an ideal starting material for academic and pharmaceutical medicinal chemistry groups aiming to develop novel GABA receptor modulators. Its demonstrated role as a precursor to isoguvacine-like analogs [1] provides a validated entry point for creating focused libraries of tetrahydropyridine-based bioisosteres. Researchers can leverage the compound's structure to systematically explore substitutions on the nitrogen and modifications of the phosphonic acid to probe structure-activity relationships.

Pharmacological Tool Development: A Low-Potency Negative Control for GABAC Receptor Studies

Given that the closely related piperidin-4-ylphosphonic acid is at least an order of magnitude weaker than its phosphinic acid counterpart as a GABAC antagonist [2], this compound (and its saturated analog) can serve as a valuable negative control. In electrophysiological assays on GABAC ρ1 receptors, it provides a benchmark for non-specific or low-level activity, helping researchers calibrate the potency and selectivity of more active phosphinic acid-based ligands like TPMPA.

Chemical Biology: Scaffold for Developing Non-CNS Active Probes

The reduced potency at GABAC receptors, inferred from the phosphonic acid pharmacophore [2], makes this scaffold attractive for designing chemical probes where CNS activity is undesirable. By starting with a core known to have significantly reduced GABAergic activity, researchers can focus on modifying the scaffold to engage other biological targets (e.g., enzymes, protein-protein interactions) while minimizing off-target CNS effects, a valuable strategy in target deconvolution and phenotypic screening.

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